6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile
Beschreibung
This compound is a heterocyclic molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a carbonitrile group at position 4. The structure is further modified by a methylaminoazetidine moiety linked to a [1,2,4]triazolo[4,3-b]pyridazine ring. Such hybrid architectures are often designed to enhance binding affinity and selectivity toward biological targets, particularly in oncology and kinase inhibition research . The imidazo[2,1-b]thiazole scaffold is known for its bioisosteric properties with purine nucleotides, enabling interactions with ATP-binding pockets in enzymes .
Eigenschaften
IUPAC Name |
6-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]imidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9S/c1-10-19-20-13-3-4-14(21-25(10)13)23-8-11(9-23)22(2)15-12(7-17)24-5-6-26-16(24)18-15/h3-6,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCQHRPSSSBIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=C(N5C=CSC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple bioactive moieties:
- Triazole and pyridazine rings contribute to its potential interaction with various biological targets.
- Azetidine and thiazole structures enhance its pharmacological profile.
IUPAC Name
The IUPAC name for this compound is complex due to its intricate structure. It can be represented as:
Molecular Formula
The molecular formula is , indicating a rich nitrogen content which is often associated with biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. Its structural similarity to known anticancer agents allows it to interfere with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Activity : The presence of the thiazole and triazole rings may confer antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacteria and fungi.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling (e.g., kinases).
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitumor Activity : In vitro studies demonstrated that the compound significantly reduces cell viability in MCF-7 breast cancer cells. The mechanism appears to involve apoptosis induction as indicated by increased caspase activity.
- Antimicrobial Studies : Testing against Staphylococcus aureus revealed that the compound possesses a notable bactericidal effect, suggesting potential for development as an antibiotic agent.
- Enzyme Targeting : The inhibition of c-Met kinase suggests that this compound could play a role in cancer therapy by blocking pathways critical for tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Structural Complexity and Target Engagement: The target compound’s azetidine-triazolopyridazine group confers a unique three-dimensional topology compared to planar analogs like 1,3,4-thiadiazoles (e.g., 9b) or simpler thiazoles (e.g., 12a). This may enhance selectivity for kinases or epigenetic targets requiring steric complementarity .
Biological Activity :
- While the target compound’s antitumor activity remains uncharacterized, structurally related compounds like 12a exhibit potent dual activity against HepG2 and MCF-7 cells (IC50 = 1.19–3.4 µM), suggesting that the imidazo[2,1-b]thiazole-carbonitrile core is critical for cytotoxicity .
- Aglaithioduline, a phytocompound with ~70% structural similarity to SAHA (a histone deacetylase inhibitor), highlights the role of hydroxamic acid groups in epigenetic modulation—a feature absent in the target compound but relevant for SAR discussions .
Computational Similarity and Drug Design: Tanimoto similarity metrics () indicate moderate structural overlap (0.68–0.85) between the target compound and analogs like 12a or dihydroimidazo-thiazoles.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-component reactions (e.g., cyclocondensation of hydrazonoyl halides with thioamides), akin to methods described for 1,3,4-thiadiazoles () and pyrazolo-pyranopyrimidines (). However, the azetidine-triazolopyridazine moiety may require additional steps, such as Buchwald–Hartwig amination or click chemistry .
Pharmacokinetic and Toxicity Considerations: The carbonitrile group in the target compound may improve membrane permeability compared to carboxaldehyde analogs (e.g., 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde, ) but could pose metabolic liabilities via cyanide release . In contrast, food-derived heterocyclic amines (e.g., IQ-type compounds, ) exhibit carcinogenicity due to aromatic amine motifs, a risk mitigated in the target compound by substituting the azetidine-triazolopyridazine group .
Q & A
Basic: What are the optimal synthetic routes for 6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile?
Methodological Answer:
The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Triazole Formation : React 3-methylpyrazole-5-carbohydrazide with diethyl oxalate in methanol using sodium methylate as a base to form triazole intermediates .
- Azetidine Functionalization : Introduce the azetidine moiety via nucleophilic substitution or reductive amination. For example, coupling 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine with azetidin-3-ylmethyl derivatives under Pd catalysis .
- Thiazole-Carbonitrile Assembly : Use a cyclocondensation reaction between thiourea derivatives and α-bromo ketones, followed by cyanation with CuCN or KCN .
Optimization Tips : Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 9:1) and purify intermediates via column chromatography.
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve ambiguities in azetidine-triazole connectivity and confirm stereochemistry .
Advanced: How can computational docking predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like lanosterol-14α-demethylase (fungal target) or receptor tyrosine kinases (cancer targets) based on structural analogs .
- Software Workflow :
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole for lanosterol demethylase) and validate via MD simulations (GROMACS) .
Advanced: How to resolve contradictions in biological activity data between in vitro and in silico studies?
Methodological Answer:
- Hypothesis Testing :
- Data Reconciliation :
Advanced: What strategies improve yield in the final cyanation step?
Methodological Answer:
- Catalyst Screening : Test CuCN, KCN, or NaCN with phase-transfer catalysts (e.g., TBAB) in DMF at 80–100°C .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., des-cyano impurities). Optimize stoichiometry (1.2 eq. KCN) and reaction time (12–24 hrs) .
- Case Study : A 68% yield was achieved for analogous carbonitriles using KCN in DMF under N₂, with subsequent quenching in ice-water .
Advanced: How does this compound compare structurally and functionally to similar triazolo-pyridazine hybrids?
Methodological Answer:
- Structural Comparison :
- Functional Data :
Advanced: What are common synthetic byproducts, and how are they characterized?
Methodological Answer:
- Byproduct Identification :
- Mitigation :
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
